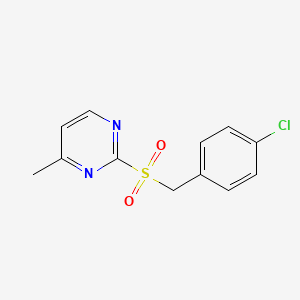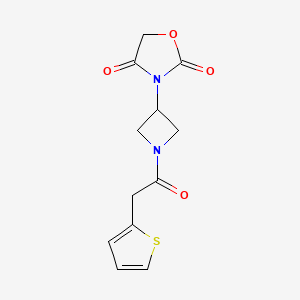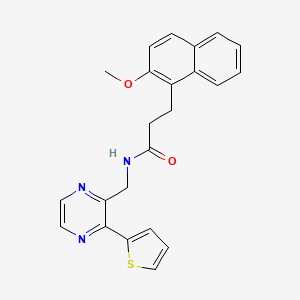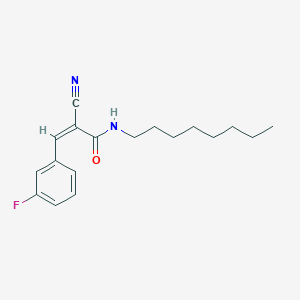![molecular formula C22H16N6OS B2538920 (E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578733-50-3](/img/structure/B2538920.png)
(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . They are also called 1,4-diazanapthalene, 1, 4-naphthyridine, etc .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry and further by the DFT and TDDFT study .Physical And Chemical Properties Analysis
The linkage of different amines with the quinoxaline core moiety tunes the electrochemical properties with lower band gaps and comparable HOMO–LUMO energy levels in reported ambipolar materials .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Quinoxalines, including compounds structurally related to (E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, demonstrate a range of pharmacological applications. The synthesis and characterization of these compounds, such as BAPQ, a quinoxaline derivative, have been extensively researched. The synthesized products are characterized using various techniques, including NMR, MS, IR, and X-ray techniques, highlighting their unique electronic and structural properties (Faizi et al., 2018).
Reactivity and Derivative Formation
Research into quinoxaline derivatives includes studies on their reactivity and potential for forming various chemical derivatives. For instance, the synthesis of different quinoxaline derivatives like 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline has been explored, demonstrating how these compounds undergo various electrophilic substitution reactions, leading to the formation of chemically diverse derivatives (Aleksandrov et al., 2020).
Polymerization and Material Applications
Quinoxaline derivatives have been used in the field of polymer science. For example, research into the free-radical-induced polymerization of certain quinoxaline-containing monomers has been conducted. These studies contribute to the development of new materials with potential high-temperature applications, showcasing the versatility of quinoxaline derivatives in material science (Baek et al., 2003).
Antimycobacterial Activity
The antimycobacterial properties of pyrrolo[1,2-a]quinoxaline derivatives have been investigated. Compounds synthesized from nitroaniline or 1,2-phenylenediamine have shown significant activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents (Guillon et al., 2004).
Optical Properties and Fluorescence
Studies on the optical properties of pyrrolo[2,3-b]quinoxaline derivatives have revealed interesting features like aggregation-induced emission enhancement (AIEE) and their behavior in different states (solid and solution). This research provides insights into the fluorescence properties of these compounds, which can be crucial for various applications in material science and bioimaging (Goszczycki et al., 2017).
Wirkmechanismus
The photophysical properties of dyes are influenced by their peripheral amines and the nature of solvents used . The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the D–A building units, which induces blue to yellow emission in both the solution and the neat solid film .
Zukünftige Richtungen
Quinoxaline derivatives have shown potential in various fields, including electronics, photonics, and energy conversion . They have been utilized in organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), organic-light emitting diodes (OLEDs) and other organic electronic technologies . Ongoing research efforts are aimed at enhancing their performance and addressing key challenges in various applications .
Eigenschaften
IUPAC Name |
2-amino-N-phenyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS/c23-20-18(22(29)25-14-7-2-1-3-8-14)19-21(27-17-11-5-4-10-16(17)26-19)28(20)24-13-15-9-6-12-30-15/h1-13H,23H2,(H,25,29)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFVLSMBWAXLA-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538849.png)
![2,3-Dihydro-[1,4]oxazine-4-carbaldehyde](/img/structure/B2538850.png)

![(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2538856.png)
![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)

![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)